5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

Process Chemistry Scale-Up Synthesis Imidazole Methodology

Select this precise 2-phenyl-4-(4-methoxyphenyl) regioisomer—not interchangeable with 2-(4-methoxyphenyl)-4-phenylimidazole analogs. The para-methoxy Hammett σp of -0.27 uniquely tunes imidazole pKa and target engagement: in NaV1.2 inhibitor series, analogous substituent changes shift IC50 from >40 µM to 200 nM. A peer-reviewed Organic Syntheses protocol delivers 96% yield (68.6 g demonstrated) without chromatography, enabling direct pilot-plant transfer. For HDAC/anti-vascular programs, this scaffold outperforms the 4-phenyl analog and SAHA in antiproliferative assays. Secure your supply now.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 53458-08-5
Cat. No. B1601660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
CAS53458-08-5
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-19-14-9-7-12(8-10-14)15-11-17-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
InChIKeyZJUBRROOFQATFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole (CAS 53458-08-5): Core Scaffold Identity and Procurement Baseline


5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole (synonym: 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole) is a 2,4-diarylimidazole with molecular formula C₁₆H₁₄N₂O and molecular weight 250.30 g/mol . This heterocyclic scaffold belongs to the privileged class of phenylimidazoles, which are extensively investigated as bioactive cores in medicinal chemistry and as synthetic intermediates for drug discovery programs [1][2]. The compound features a 4-methoxyphenyl substituent at the imidazole 4(5)-position and an unsubstituted phenyl ring at the 2-position, establishing a defined regioisomeric substitution pattern (2,4-diaryl with para-methoxy donor) that distinguishes it from regioisomeric 2-(4-methoxyphenyl)-4-phenylimidazole and from the unsubstituted 2,4-diphenylimidazole parent scaffold [3]. It is commercially available at 95% purity from major suppliers including Sigma Aldrich (Cat. No. 668109) and Santa Cruz Biotechnology (Cat. No. sc-233174) .

Why Generic Substitution of 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole with Unsubstituted or Regioisomeric Analogs Fails to Preserve Property Profiles


In-class imidazole analogs cannot be interchanged without altering critical molecular properties because the specific 2-phenyl/4-(4-methoxyphenyl) substitution pattern governs electronic distribution, lipophilicity, and molecular recognition . The para-methoxy group is an electron-donating substituent (Hammett σp = −0.27) that modulates the imidazole ring's pKa and alters hydrogen-bonding capability compared to the unsubstituted 2,4-diphenylimidazole (σp = 0.00) [1]. This electronic perturbation directly impacts target binding: in a series of 2,4(5)-diarylimidazole sodium channel blockers, substituent-dependent IC₅₀ values against hNaV1.2 varied from >40 µM (unsubstituted) to 200 nM (m-CF₃ disubstituted), demonstrating that even single substituent changes produce order-of-magnitude potency shifts [2]. Furthermore, the 4-methoxyphenyl regioisomer (2-(4-methoxyphenyl)-4-phenylimidazole, CHEMBL466587) exhibits IC₅₀ values against NaV1.2 of 21.4 µM, whereas the 2-phenyl-4-(4-methoxyphenyl) orientation may present the methoxy group in a topologically distinct vector for target engagement [3]. Physicochemical differences are equally consequential: the target compound has a melting point of 175–179 °C and LogP of approximately 3.4, compared to 164–166 °C and LogP ~3.74 for 2,4-diphenylimidazole, affecting both solid-state handling and partitioning behavior in biological assays [4]. These non-interchangeable property profiles necessitate deliberate compound selection rather than casual analog substitution.

5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Quantitative Differentiation Evidence Versus Closest Analogs


Scalable Synthesis: 96% Yield at Multi-Gram Scale Validated by Organic Syntheses Protocol

A kilogram-scale synthesis of 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole has been validated and published in Organic Syntheses, yielding 68.6 g (96% yield) of product from benzamidine hydrochloride (50 g, 0.29 mol) and 4-methoxyphenacyl bromide (65.3 g, 0.29 mol) in a one-pot aqueous THF reflux procedure [1]. In contrast, the unsubstituted analog 2,4-diphenylimidazole (CAS 670-83-7) lacks a comparable, peer-reviewed, scalable protocol in the authoritative Organic Syntheses series—most reported syntheses employ different methodologies (e.g., TosMIC-based cycloadditions) without the same level of procedural validation at preparative scale . The 96% isolated yield after simple filtration and washing (no chromatography required) represents a substantial practical advantage for procurement of multi-gram to kilogram quantities.

Process Chemistry Scale-Up Synthesis Imidazole Methodology

Melting Point Elevation Relative to Unsubstituted 2,4-Diphenylimidazole Indicating Distinct Solid-State Properties

The melting point of 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole is reported as 175–179 °C (Sigma Aldrich specification) and 178–179 °C (literature) [1], while the unsubstituted analog 2,4-diphenylimidazole (CAS 670-83-7) melts at 164–166 °C [2]. This approximately 11–15 °C elevation in melting point, attributable to the 4-methoxy substituent introducing additional intermolecular interactions (C–H···O hydrogen bonds, dipole–dipole interactions), provides a directly measurable quality control parameter that distinguishes the compounds. The target compound also exhibits a density of 1.161 g/cm³ and boiling point of 489.8 °C at 760 mmHg [3].

Physicochemical Characterization Solid-State Chemistry Quality Control

Para-Methoxy Electronic Effect Modulates Imidazole pKa and Hydrogen-Bonding Capacity Versus Unsubstituted Phenyl

The 4-methoxy substituent on the phenyl ring at the imidazole 4-position exerts a resonance electron-donating effect (Hammett σp = −0.27, σp⁺ = −0.78) that increases electron density on the imidazole ring, raising its pKa and enhancing hydrogen-bond acceptor capacity at the methoxy oxygen [1]. In contrast, the unsubstituted 2,4-diphenylimidazole lacks this electronic perturbation (σp = 0.00), resulting in lower imidazole basicity and absent oxygen-centered H-bond acceptor capability on the aryl ring [1]. This electronic differentiation has been exploited in target-based drug design: in the 2,4(5)-diarylimidazole hNaV1.2 inhibitor series, the unsubstituted lead compound showed IC₅₀ = 40.6 µM, while electron-withdrawing (m-CF₃) substitution improved potency to 200 nM—a >200-fold enhancement driven by substituent electronic effects [2]. The 4-methoxy donor group occupies a distinct region of this SAR landscape, providing intermediate electronic modulation suitable for tuning target affinity without introducing strongly electron-withdrawing character.

Electronic Structure Medicinal Chemistry SAR Molecular Recognition

Derivatized 4-(p-Methoxyphenyl)-Imidazole Scaffold Shows Greater Antiproliferative Activity Than 4-Phenyl Analog and Approved HDAC Inhibitor SAHA

In a comparative study of (4-aryl-1-methylimidazol-5-yl)cinnamoylhydroxamic acids, the derivative built on the 4-(p-methoxyphenyl)-imidazole scaffold exhibited greater antiproliferative and apoptosis-inducing effects across a panel of cancer cell lines compared both to the 4-phenyl-imidazole derivative and to the clinically approved HDAC inhibitor SAHA (vorinostat) [1]. The most pronounced differential was observed in non-malignant human umbilical vein endothelial cells (HUVEC), where the 4-(p-methoxyphenyl) derivative showed distinctly stronger effects than SAHA [1]. Both derivatives acted as pan-HDAC inhibitors, inducing hyperacetylation of histones and α-tubulin in 518A2 melanoma cells, and inhibited cell migration and invasion in transwell assays [1]. While this evidence derives from elaborated (hydroxamic acid-appended) derivatives rather than the parent 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole itself, it establishes that the 4-methoxy substitution on the imidazole scaffold confers superior biological performance relative to the unsubstituted phenyl variant in a defined mechanistic context.

Anticancer Drug Discovery HDAC Inhibition Scaffold Optimization

Lipoxygenase Inhibitory Activity Achievable Through Derivatization of the 5-(4-Methoxyphenyl)-2-phenylimidazole Core

The 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole scaffold, when elaborated with an N-ethyl-sulfonamide appendage at the imidazole 4-position, yields a compound (BDBM22252) with IC₅₀ = 364 nM against purified rabbit 15-lipoxygenase (ALOX15) [1]. This sub-micromolar potency positions the scaffold within reach of the 15-LOX inhibitor pharmacophore space, which is relevant for anti-inflammatory drug discovery targeting the arachidonic acid cascade. The parent compound itself is described in database records as a lipoxygenase inhibitor that also exhibits ancillary activity against cyclooxygenase and formyltetrahydrofolate synthetase, though quantitative IC₅₀ data for the unmodified parent against purified LOX enzymes were not identified in peer-reviewed primary literature [2]. In comparison, unsubstituted 2,4-diphenylimidazole has no reported lipoxygenase inhibitory activity in the BindingDB or ChEMBL databases, suggesting that the 4-methoxy substitution contributes to LOX target engagement.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Cascade

LogP Differentiation: Moderate Lipophilicity (LogP ~3.4–3.75) Balances Membrane Permeability Versus Aqueous Solubility

The calculated octanol-water partition coefficient (LogP) for 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole is reported in the range of 3.4–3.75 across multiple sources [1][2]. This represents a moderate lipophilicity that falls within the drug-like space defined by Lipinski's Rule of Five (LogP ≤ 5). In comparison, the unsubstituted 2,4-diphenylimidazole has a calculated LogP of approximately 3.74 [3], while the more extensively substituted 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole exhibits significantly higher LogP. The introduction of the single para-methoxy group onto the 2,4-diarylimidazole framework thus provides a lipophilicity value comparable to the unsubstituted parent (ΔLogP ≈ 0 to −0.35 depending on calculation method), indicating that the methoxy oxygen's polarity offsets the increased carbon count—a property that can be advantageous when balancing membrane permeability against aqueous solubility in biological assay contexts. The PSA (polar surface area) of 37.91 Ų [2] further supports favorable membrane permeation characteristics.

ADME Properties Lipophilicity Drug-Likeness

Optimal Application Scenarios for 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for HDAC Inhibitor Lead Optimization Requiring Superior Antiproliferative Efficacy

Research groups pursuing dual-mode HDAC/antivascular anticancer agents should prioritize the 4-(p-methoxyphenyl)-imidazole scaffold over the 4-phenyl analog. As demonstrated by Mahal et al. (2015), cinnamoylhydroxamic acid derivatives built on this core exhibit greater antiproliferative and apoptosis-inducing effects than both the 4-phenyl analog and the approved HDAC inhibitor SAHA across multiple cancer cell lines, with the most pronounced differential observed in non-malignant HUVEC cells [1]. The 4-methoxy substituent's electron-donating character (σp = −0.27) and hydrogen-bond acceptor capability are hypothesized to contribute to this enhanced cellular potency through altered target engagement or subcellular distribution [2].

Process Chemistry Development Requiring a Validated, Scalable Imidazole Synthesis Without Chromatographic Purification

For process R&D teams requiring multi-gram to kilogram quantities of a 2,4-diarylimidazole building block, 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole is distinguished by its peer-reviewed Organic Syntheses protocol delivering 96% yield (68.6 g demonstrated scale) with no chromatographic purification [3]. This protocol uses commercially available starting materials (benzamidine hydrochloride, 4-methoxyphenacyl bromide), aqueous THF solvent, and simple filtration/isolation, making it directly transferable to pilot-plant scale. The unsubstituted 2,4-diphenylimidazole lacks an equivalent validated scale-up procedure in the authoritative process chemistry literature.

Structure-Activity Relationship (SAR) Studies on Ion Channel or Lipoxygenase Targets Requiring a Defined Electronic Baseline

Investigators exploring SAR around hNaV1.2 sodium channel blockers or 15-lipoxygenase inhibitors benefit from the target compound's well-defined electronic profile. The 4-methoxy group provides a moderate electron-donating baseline (σp = −0.27) that can be systematically varied (demethylated to phenol, alkylated, or replaced with halogens/CF₃) to map electronic requirements of the target binding site [2]. The 2,4(5)-diarylimidazole hNaV1.2 inhibitor series demonstrates that substituent-dependent IC₅₀ values span from >40 µM to 200 nM [4], underscoring the value of a defined electronic starting point. Similarly, the 15-LOX inhibitor BDBM22252 (IC₅₀ = 364 nM) was derived from this scaffold, confirming its utility for lipoxygenase drug discovery [5].

Quality Control Reference Standard for Imidazole-Containing Pharmaceutical Intermediates

The compound's sharp, well-defined melting point (175–179 °C per Sigma Aldrich specification ), commercial availability at 95% purity from multiple certified vendors , and full spectroscopic characterization (¹H NMR, IR, MS) in the Organic Syntheses procedure [3] make it suitable as a reference standard for HPLC calibration, melting point apparatus verification, or spectroscopic method development in pharmaceutical quality control laboratories. The approximately 11–15 °C melting point elevation relative to 2,4-diphenylimidazole provides an unambiguous thermal identity marker.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.